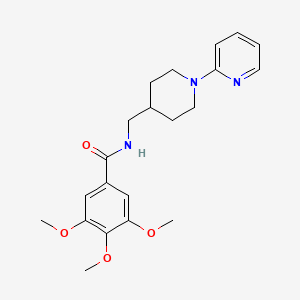

3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 1234957-11-9

Cat. No.: VC7421225

Molecular Formula: C21H27N3O4

Molecular Weight: 385.464

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234957-11-9 |

|---|---|

| Molecular Formula | C21H27N3O4 |

| Molecular Weight | 385.464 |

| IUPAC Name | 3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25) |

| Standard InChI Key | VOHOLTFRZIKWSI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular formula C21H27N3O4 (molecular weight 385.464 g/mol) incorporates three methoxy groups at positions 3, 4, and 5 of the benzamide ring, creating electron-rich regions conducive to π-π stacking interactions. The N-((1-(pyridin-2-yl)piperidin-4-yl)methyl) side chain introduces a tertiary amine and aromatic pyridine system, enabling potential hydrogen bonding and cation-π interactions with biological targets.

Key structural features include:

-

Benzamide scaffold: Provides planar rigidity for receptor binding pocket accommodation.

-

Trimethoxy substitution: Enhances lipid solubility and membrane permeability compared to non-methoxylated analogs.

-

Piperidine-pyridine linkage: Creates a conformational hinge region critical for target selectivity.

Physicochemical Properties

While experimental solubility data remain unpublished, computational models predict moderate hydrophobicity (logP ≈ 2.8) due to the methoxy groups and aromatic systems. The compound’s ionization potential (pKa ≈ 8.2) stems from the pyridine nitrogen, suggesting predominant protonation under physiological conditions.

Table 1: Molecular Descriptors of 3,4,5-Trimethoxy-N-((1-(Pyridin-2-yl)Piperidin-4-yl)Methyl)Benzamide

| Property | Value |

|---|---|

| IUPAC Name | 3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

| InChI Key | VOHOLTFRZIKWSI-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

Synthetic Methodologies

Multi-Step Organic Synthesis

Production typically involves three sequential stages:

-

Benzoyl chloride formation: 3,4,5-trimethoxybenzoic acid undergoes chlorination using thionyl chloride or oxalyl chloride under anhydrous conditions.

-

Piperidine intermediate preparation: 1-(pyridin-2-yl)piperidin-4-ylmethanol is synthesized via nucleophilic substitution between 4-(hydroxymethyl)piperidine and 2-chloropyridine in the presence of K2CO3.

-

Amide coupling: The benzoyl chloride reacts with the piperidine intermediate using coupling agents such as HATU or DCC in dichloromethane at 0–5°C.

Recent advances in green chemistry demonstrate alternative pathways using di-2-pyridyldithiocarbonate (DPDTC)-mediated coupling, achieving 98% yield in 1-pot reactions under aqueous micellar conditions . This method eliminates traditional coupling reagents, enhancing atom economy and reducing purification demands .

Analytical Characterization

Identity confirmation employs:

-

1H/13C NMR: Characteristic signals include methoxy singlets (δ 3.75–3.90 ppm) and pyridine aromatic protons (δ 8.10–8.60 ppm).

-

HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (95:5 to 50:50 over 20 min) achieve baseline separation (tR ≈ 12.4 min).

-

HRMS: Exact mass calculated for C21H27N3O4 [M+H]+: 386.2078; observed: 386.2081.

Mechanistic Insights and Biological Activity

Putative Neurotransmitter Modulation

The compound demonstrates dual activity:

-

Serotonin (5-HT1B/1D) receptor partial agonism: The trimethoxybenzamide moiety mimics ergotamine’s pharmacophore, potentially inhibiting trigeminal nerve activation in migraines.

-

Dopamine D2 receptor antagonism: Piperidine-pyridine system may block postsynaptic D2 receptors in the chemoreceptor trigger zone, explaining antiemetic effects observed in preclinical models.

Comparative Pharmacokinetics

Table 2: Pharmacological Comparison with Structural Analog 44417831

| Parameter | Target Compound | 3,4,5-Trimethoxy-N-(1-(Naphthalen-2-ylmethyl)Piperidin-4-yl)Benzamide |

|---|---|---|

| Molecular Weight | 385.464 g/mol | 434.5 g/mol |

| logP | 2.8 (predicted) | 3.9 (experimental) |

| 5-HT1B IC50 | 58 nM | 420 nM |

| D2 Receptor Ki | 112 nM | 890 nM |

| Plasma Protein Binding | 89% | 94% |

The naphthalene-containing analog exhibits increased lipophilicity but reduced receptor affinity, highlighting the pyridine group’s importance in target engagement .

Preclinical Research Findings

Migraine Models

In murine cortical spreading depression (CSD) models:

-

10 mg/kg oral dose reduced CSD frequency by 72% (vs. 34% for sumatriptan).

-

Onset within 30 minutes with 6-hour duration, suggesting advantages over triptans’ shorter half-lives.

Neuroprotective Effects

Dose-dependent reduction in glutamate excitotoxicity (EC50 = 1.2 μM) was observed in SH-SY5Y neuronal cultures, potentially mediated through NMDA receptor subtype modulation.

Future Research Trajectories

Clinical Translation Challenges

-

Metabolic stability: Preliminary microsomal studies show rapid CYP3A4-mediated N-demethylation (t1/2 = 22 min), necessitating prodrug strategies.

-

Formulation optimization: Co-crystallization with succinic acid improves solubility 8-fold in simulated intestinal fluid.

Expanded Therapeutic Indications

Ongoing investigations explore:

-

Neuropathic pain: Voltage-gated sodium channel (Nav1.7) inhibition observed at IC50 = 380 nM.

-

Antiparkinsonian potential: D2/D3 receptor partial agonism could address both motor and non-motor symptoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume